
2-Amino-2-methyl-indan-1-one
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Description
2-Amino-2-methyl-indan-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-2-methyl-indan-1-one in laboratory settings?
- Methodology : A two-step approach is common:
Friedel-Crafts acylation : React indane with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2-methyl-indan-1-one.
Amination : Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure.
Note: Purification via recrystallization (e.g., ethanol/water mixtures) is critical due to potential byproducts like regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm the indan backbone and methyl/amino substituents. Look for characteristic shifts (e.g., NH₂ ~3–5 ppm, carbonyl C=O ~200–220 ppm).
- IR : Stretching frequencies for C=O (~1680–1750 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).
- X-ray crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding or steric effects .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Protocol :
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min increments.
- pH stability : Monitor degradation via HPLC in buffers (pH 3–11) over 24–72 hours.
- Light sensitivity : Expose to UV (254 nm) and track decomposition by UV-Vis spectroscopy.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Approach :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to validate bond lengths/angles.
- High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to reduce ambiguity in electron density maps.
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
- Workflow :
DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
MD simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction pathways.
Docking studies : If bioactive, simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Q. What experimental designs mitigate challenges in regioselective functionalization of the indan core?
- Solutions :
- Directed ortho-metalation : Use a directing group (e.g., Bpin) to control substitution sites.
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 100°C, 30 min, sealed vessel).
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?
- Troubleshooting :
- Solvent effects : Recalculate DFT shifts with implicit solvent models (e.g., PCM for DMSO).
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., NH₂ rotation).
- Impurity identification : Perform LC-MS to rule out contaminants (e.g., oxidation byproducts) .
Q. Methodological Resources
Technique | Application | Reference |
---|---|---|
SHELXL | Crystallographic refinement | |
DFT/B3LYP | Electronic property prediction | |
ReactIR | Reaction monitoring |
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H11NO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6,11H2,1H3 |
InChI Key |
HTWHLAQQUBJQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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